methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring:
- A 4,5,6,7-tetrahydrobenzo[b]thiophene core, a partially saturated bicyclic system.
- A tert-butyl group at position 6, contributing steric bulk and lipophilicity.
- A methyl carboxylate at position 3, which may enhance solubility or serve as a synthetic handle.
- A 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino) substituent at position 2.
Properties
IUPAC Name |
methyl 6-tert-butyl-2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-19(2,3)9-5-6-10-12(7-9)28-16(13(10)17(25)26-4)20-8-11-14(23)21-18(27)22-15(11)24/h8-9H,5-7H2,1-4H3,(H3,21,22,23,24,27)/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSXIAMWGPOGEQ-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(tert-butyl)-2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a tetrahydrobenzo[b]thiophene core with a thioxotetrahydropyrimidine moiety. This structural complexity may contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiazole and pyrimidine rings have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 1.61 ± 0.92 | Induction of apoptosis |
| Compound B | HepG2 | 1.98 ± 1.22 | Inhibition of tubulin polymerization |
Anticonvulsant Activity
In addition to antitumor effects, the compound's structural analogs have been evaluated for anticonvulsant activity. A specific derivative demonstrated high efficacy in eliminating tonic extensor phases in animal models, indicating potential utility in epilepsy treatment.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of similar compounds have shown effectiveness against a range of pathogens. The thioxotetrahydropyrimidine component may play a crucial role in enhancing the antimicrobial properties through disruption of microbial cell membranes.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells via mitochondrial dysfunction.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest at the G1/S phase transition.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antitumor Efficacy : A study involving a series of benzo[b]thiophene derivatives demonstrated significant tumor growth inhibition in xenograft models.
- Anticonvulsant Screening : A compound structurally related to this compound showed promise in reducing seizure frequency in rodent models.
Scientific Research Applications
Chemical Properties and Structure
2-Cyclopropyl-3-fluorophenol is characterized by a cyclopropyl group and a fluorine atom attached to a phenolic structure. Its molecular formula is , and it has a molecular weight of approximately 166.19 g/mol. The unique arrangement of these substituents contributes to the compound's distinct chemical properties, enhancing its reactivity and potential biological activity.
Applications in Medicinal Chemistry
-
Pharmaceutical Development :
- 2-Cyclopropyl-3-fluorophenol is primarily explored for its potential as a pharmacological agent. The presence of the fluorine atom can enhance the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets.
- Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting proteasomes or other enzymes involved in cancer progression.
-
Enzyme Inhibition :
- The phenolic group in 2-Cyclopropyl-3-fluorophenol allows it to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This property makes it a candidate for drug design aimed at metabolic pathways .
- Research indicates that the compound can modulate enzyme activity, influencing cellular signaling pathways, which could lead to therapeutic applications in metabolic disorders.
Applications in Organic Synthesis
- Building Block in Organic Synthesis :
- 2-Cyclopropyl-3-fluorophenol serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives that may possess enhanced biological activities or novel properties .
- The compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, expanding its utility in synthetic organic chemistry.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer potential of 2-Cyclopropyl-3-fluorophenol through its effects on proteasome inhibition. The findings indicated that the compound could induce apoptosis in cancer cells, demonstrating promise as a therapeutic agent against certain types of cancer.
Case Study 2: Enzyme Interaction
Research focusing on the interaction between 2-Cyclopropyl-3-fluorophenol and specific metabolic enzymes revealed that the compound could inhibit enzyme activity effectively. This inhibition led to altered metabolic fluxes within cells, suggesting potential applications in treating metabolic disorders.
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Chemistry | Potential anti-cancer properties; enzyme inhibition; drug design targeting metabolic pathways |
| Organic Synthesis | Building block for complex organic molecules; versatile reactivity in synthetic chemistry |
Comparison with Similar Compounds
Substituent Effects vs. Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ECHEMI, 2022) shares the same tetrahydrobenzo[b]thiophene core but lacks the tert-butyl and complex 2-amino substituent .
| Property | Target Compound | Ethyl 2-Amino Derivative |
|---|---|---|
| Substituent at C2 | ((4,6-dioxo-2-thioxotetrahydropyrimidin-ylidene)methyl)amino | Amino |
| Substituent at C6 | tert-butyl | None |
| Ester Group | Methyl carboxylate | Ethyl carboxylate |
| Theoretical Solubility | Lower (due to tert-butyl and rigid substituent) | Higher (simpler structure, polar amino group) |
The tert-butyl group in the target compound likely reduces solubility in polar solvents compared to the ethyl ester derivative. The extended conjugation in the 2-position substituent may also enhance UV absorption or redox activity.
Thieno-Pyrimidine Hybrids
Compounds like 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine () feature a fused pyrimidine-thiophene system .
| Property | Target Compound | Thieno-Pyrimidine Hybrids |
|---|---|---|
| Core Structure | Tetrahydrobenzo[b]thiophene with appended pyrimidinone | Fused tetrahydrobenzo[b]thieno[2,3-d]pyrimidine |
| Key Functional Groups | Thioxo, dioxo, enamine | Hydrazono, imino, benzoyl |
| Potential Reactivity | Susceptible to nucleophilic attack at thioxo or enamine sites | Reactivity at hydrazono/imino groups |
The fused pyrimidine-thiophene systems in exhibit planar aromatic regions, whereas the target compound’s pyrimidinone substituent introduces a non-fused, flexible side chain. This structural difference may influence binding affinity in biological targets or crystallinity.
Research Implications and Gaps
- Synthetic Challenges: The tert-butyl group and thioxo-pyrimidinone substituent may complicate synthesis, requiring inert conditions or specialized catalysts.
- Spectroscopic Characterization : The thioxo group and conjugated enamine system would likely produce distinct NMR (e.g., deshielded protons) and IR (C=S stretch ~1200 cm⁻¹) signatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
